molecular formula C14H25NO4 B6226345 2-{1-[(tert-butoxy)carbonyl]piperidin-2-yl}-2-methylpropanoic acid CAS No. 1784144-31-5

2-{1-[(tert-butoxy)carbonyl]piperidin-2-yl}-2-methylpropanoic acid

Cat. No.: B6226345
CAS No.: 1784144-31-5
M. Wt: 271.4
InChI Key:
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Description

2-{1-[(tert-butoxy)carbonyl]piperidin-2-yl}-2-methylpropanoic acid is a compound that features a piperidine ring substituted with a tert-butoxycarbonyl group and a methylpropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of piperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The resulting Boc-protected piperidine is then reacted with a suitable reagent to introduce the methylpropanoic acid group.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{1-[(tert-butoxy)carbonyl]piperidin-2-yl}-2-methylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-{1-[(tert-butoxy)carbonyl]piperidin-2-yl}-2-methylpropanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of complex molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its structural features.

    Industry: The compound is used in the production of various chemicals and materials, benefiting from its reactivity and stability.

Mechanism of Action

The mechanism of action of 2-{1-[(tert-butoxy)carbonyl]piperidin-2-yl}-2-methylpropanoic acid involves its interaction with specific molecular targets. The tert-butoxycarbonyl group serves as a protecting group for the piperidine ring, allowing for selective reactions at other sites. The compound can undergo deprotection under acidic conditions, revealing the active piperidine moiety, which can then participate in further chemical or biological interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{1-[(tert-butoxy)carbonyl]piperidin-2-yl}-2-methylpropanoic acid is unique due to its specific substitution pattern and the presence of both a tert-butoxycarbonyl group and a methylpropanoic acid moiety. This combination of functional groups provides distinct reactivity and stability, making it valuable for various applications in synthesis and research.

Properties

CAS No.

1784144-31-5

Molecular Formula

C14H25NO4

Molecular Weight

271.4

Purity

95

Origin of Product

United States

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